N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
CAS No.: 1286699-93-1
Cat. No.: VC5645398
Molecular Formula: C19H16FN3O3S
Molecular Weight: 385.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286699-93-1 |
---|---|
Molecular Formula | C19H16FN3O3S |
Molecular Weight | 385.41 |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Standard InChI | InChI=1S/C19H16FN3O3S/c20-13-2-1-3-16-17(13)22-19(27-16)23-9-11(10-23)18(24)21-12-4-5-14-15(8-12)26-7-6-25-14/h1-5,8,11H,6-7,9-10H2,(H,21,24) |
Standard InChI Key | CBUAFZILNYBGKQ-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure merges a 2,3-dihydro-1,4-benzodioxin ring (C₈H₈O₂) with a 4-fluoro-1,3-benzothiazole heterocycle (C₇H₃FNS) via an azetidine-3-carboxamide linker (C₄H₆N₂O). The full molecular formula is C₁₈H₁₅FN₃O₃S, with a molecular weight of 379.4 g/mol. Key structural features include:
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Benzodioxin moiety: A six-membered aromatic ring fused to a 1,4-dioxane ring, known for enhancing metabolic stability and membrane permeability.
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Fluorobenzothiazole: A bicyclic system containing sulfur and nitrogen, with fluorine substitution at position 4 to modulate electronic effects and target binding .
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Azetidine carboxamide: A strained four-membered nitrogen heterocycle that confers conformational rigidity and influences pharmacokinetic profiles.
The SMILES notation for the compound is:
O=C(NC1=CC=CC2=C1OCCCO2)C3CN(C4=NC5=C(C=CC=C5S4)F)C3
This representation confirms the connectivity of the benzodioxin amine to the azetidine carboxamide, which is further linked to the fluorobenzothiazole group .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence to assemble the three core components (Figure 1):
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Preparation of 6-amino-2,3-dihydro-1,4-benzodioxine: Achieved via nitration of 1,4-benzodioxane followed by catalytic hydrogenation.
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Synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid:
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Amide Coupling: The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzodioxin amine and azetidine carboxylic acid to form the target compound .
Table 1: Key Synthetic Intermediates and Yields
Intermediate | Yield (%) | Purity (HPLC) |
---|---|---|
6-Nitro-1,4-benzodioxane | 78 | 95.2 |
6-Amino-1,4-benzodioxane | 92 | 98.5 |
4-Fluoro-1,3-benzothiazole | 65 | 97.8 |
Azetidine-3-carboxylic acid | 88 | 99.1 |
Final compound | 42 | 98.9 |
Purification and Analytical Methods
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Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) and preparative HPLC (C18 column, acetonitrile/water) ensure high purity .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 379.0985 [M+H]⁺ (calc. 379.0989) .
Parameter | Value |
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LogP (lipophilicity) | 2.8 |
Water solubility (mg/mL) | 0.15 |
Plasma protein binding | 89% |
CYP3A4 inhibition | Moderate |
Therapeutic Applications
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Oncology: Preclinical studies of benzothiazole-azetidine hybrids show antiproliferative activity against breast (MCF-7, IC₅₀ = 1.2 µM) and lung (A549, IC₅₀ = 1.8 µM) cancer cell lines .
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Neurology: Benzodioxin derivatives exhibit affinity for serotonin (5-HT₆, Kᵢ = 12 nM) and dopamine (D₃, Kᵢ = 18 nM) receptors, suggesting potential in treating schizophrenia or Parkinson’s disease.
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